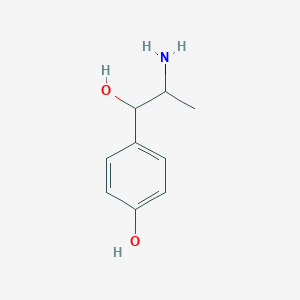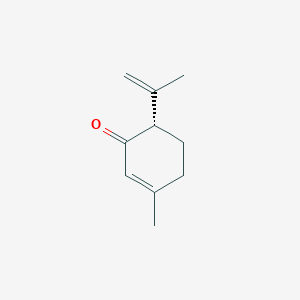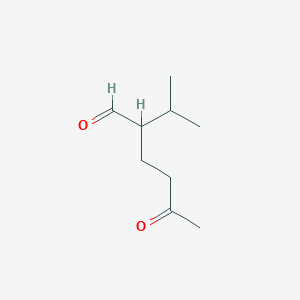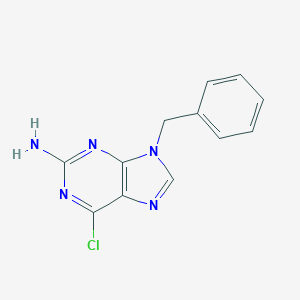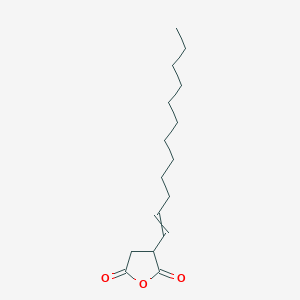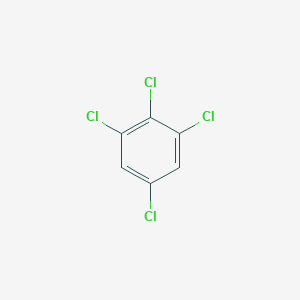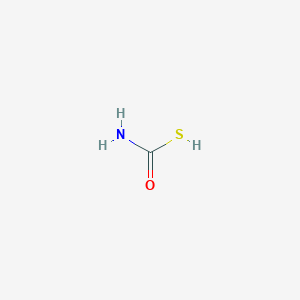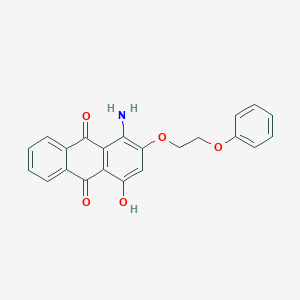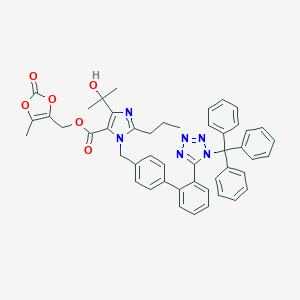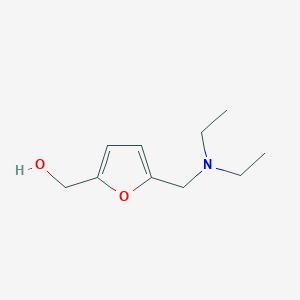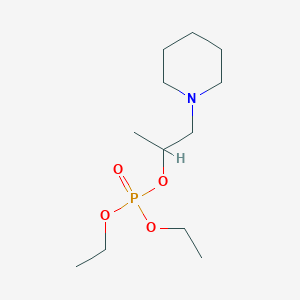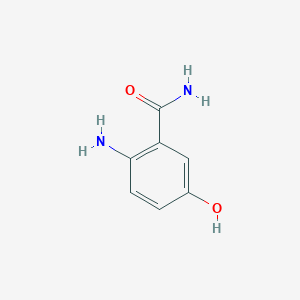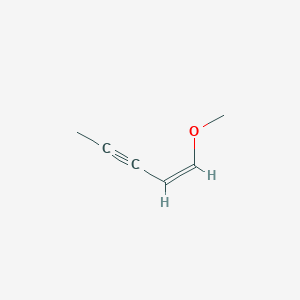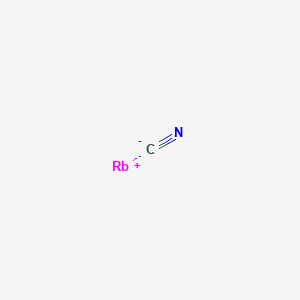
Rubidium cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubidium cyanide is a chemical compound with the molecular formula RbCN. It is a colorless, crystalline solid that is highly soluble in water. Rubidium cyanide is a highly toxic compound and is used in scientific research for various applications.
Mécanisme D'action
Rubidium cyanide is a potent inhibitor of cytochrome c oxidase, which is an enzyme involved in the electron transport chain of aerobic respiration. It binds to the heme group of cytochrome c oxidase and prevents the transfer of electrons from cytochrome c to oxygen, thereby inhibiting ATP production. This mechanism of action makes rubidium cyanide a useful tool for studying cellular respiration.
Effets Biochimiques Et Physiologiques
Rubidium cyanide is highly toxic and can cause severe damage to the central nervous system, respiratory system, and cardiovascular system. It can also cause damage to the liver and kidneys. The toxicity of rubidium cyanide is due to its ability to inhibit cytochrome c oxidase, which leads to a decrease in ATP production and cellular energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Rubidium cyanide is a useful tool for studying cellular respiration and ATP production. It is also used as a reagent in the synthesis of organic compounds and as a catalyst in chemical reactions. However, the high toxicity of rubidium cyanide limits its use in lab experiments and requires strict safety precautions.
Orientations Futures
There are several future directions for research on rubidium cyanide. One area of research is the development of safer and more effective inhibitors of cytochrome c oxidase for use in cancer therapy. Another area of research is the use of rubidium cyanide as a tool for studying the effects of hypoxia on cellular respiration. Additionally, rubidium cyanide can be used in the development of new catalysts for chemical reactions. Further research is needed to explore these and other potential applications of rubidium cyanide in scientific research.
Conclusion:
Rubidium cyanide is a highly toxic compound that is used in scientific research for various applications. Its mechanism of action as a cytochrome c oxidase inhibitor makes it a useful tool for studying cellular respiration and ATP production. However, the high toxicity of rubidium cyanide limits its use in lab experiments and requires strict safety precautions. Future research on rubidium cyanide could lead to the development of new cancer therapies, catalysts for chemical reactions, and a better understanding of cellular respiration.
Méthodes De Synthèse
Rubidium cyanide can be synthesized by reacting rubidium hydroxide with hydrogen cyanide. The reaction takes place at a high temperature and pressure, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
Rubidium cyanide is used in scientific research for various applications. It is used as a reagent in the synthesis of organic compounds, as a catalyst in chemical reactions, and as a source of rubidium ions for spectroscopic studies.
Propriétés
Numéro CAS |
19073-56-4 |
|---|---|
Nom du produit |
Rubidium cyanide |
Formule moléculaire |
RbCN CNR |
Poids moléculaire |
111.485 g/mol |
Nom IUPAC |
rubidium(1+);cyanide |
InChI |
InChI=1S/CN.Rb/c1-2;/q-1;+1 |
Clé InChI |
LVVHSFSKNVFYAG-UHFFFAOYSA-N |
SMILES isomérique |
[C-]#N.[Rb+] |
SMILES |
[C-]#N.[Rb+] |
SMILES canonique |
[C-]#N.[Rb+] |
Synonymes |
Rubidium cyanide. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



